

# An In-depth Technical Guide on the Discovery and Development of Phenpromethamine

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## Compound of Interest

Compound Name: **Phenpromethamine**

Cat. No.: **B196092**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is compiled from limited publicly available information.

**Phenpromethamine** is a compound with a long history but sparse recent and in-depth scientific literature. Consequently, the level of detail available for many aspects of its development is not on par with modern pharmaceutical agents.

## Introduction

**Phenpromethamine**, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine class of compounds.<sup>[1][2]</sup> It was first developed in the early 1940s and was commercially available as a nasal decongestant.<sup>[3]</sup> Despite its historical use, **Phenpromethamine** has a very limited history of clinical evaluation, and its oral use has never been approved.<sup>[3]</sup> In recent years, it has been identified as an undeclared ingredient in some dietary supplements, raising safety concerns due to the lack of comprehensive pharmacological and toxicological data.<sup>[3][4]</sup> The World Anti-Doping Agency (WADA) has banned **Phenpromethamine** as a stimulant.<sup>[1][5]</sup>

## Discovery and Historical Development

**Phenpromethamine** was developed by the Merrell Company in the early 1940s.<sup>[3]</sup> It was marketed under the brand name Vonedrine as a nasal inhaler for the relief of nasal congestion, entering the market in 1943.<sup>[1][3]</sup> Vonedrine was positioned as a competitor to Smith, Kline &

French's Benzedrine inhaler, which contained amphetamine.[3] Merrell withdrew the Vonedrine inhaler from the market in 1960, and the FDA formally withdrew its approval in 1971.[3]

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	N-methyl-2-phenylpropan-1-amine	[1]
Other Names	N,β-dimethylphenethylamine, Phenylpropylmethylamine	[1][6]
CAS Number	93-88-9	[1]
Molecular Formula	C10H15N	[1]
Molar Mass	149.237 g·mol <sup>-1</sup>	[1]

## Non-clinical Pharmacology

### Mechanism of Action

**Phenpromethamine** functions as a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its sympathomimetic effects are attributable to its ability to increase the extracellular concentrations of these catecholamines in the synapse.

## In Vitro Pharmacology

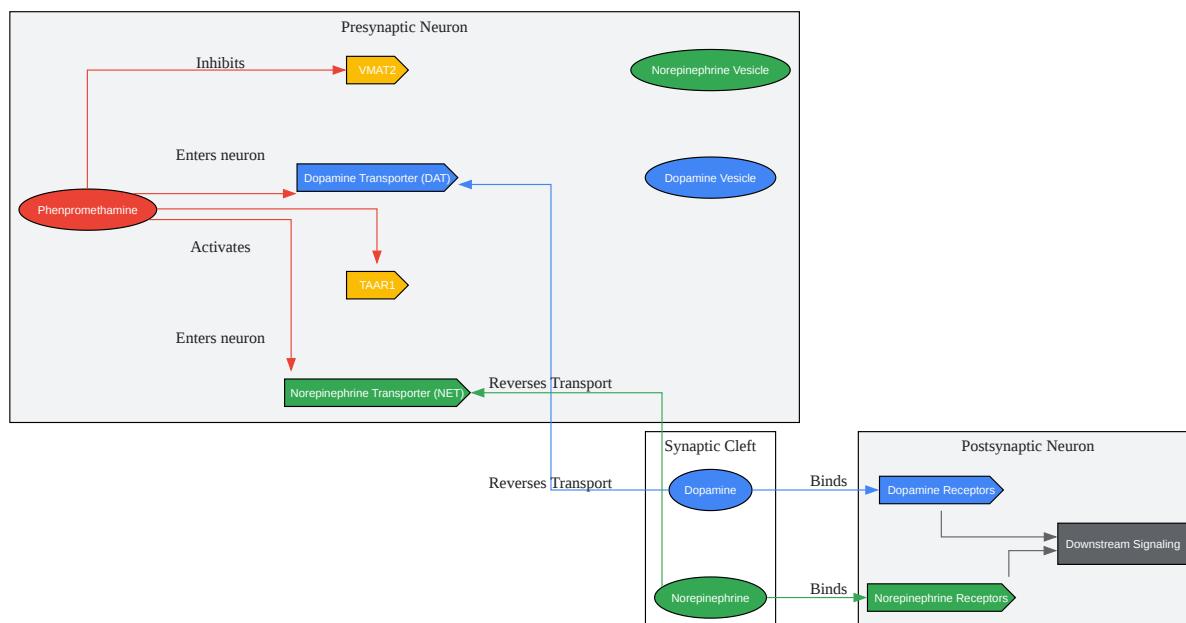
The only available quantitative data on the in vitro pharmacology of **Phenpromethamine** comes from studies using rat brain synaptosomes.

Neurotransmitter	EC50 (nM)	Assay System
Norepinephrine	154	Rat brain synaptosomes
Dopamine	574	Rat brain synaptosomes
Serotonin	Not reported	Rat brain synaptosomes

Table based on data from reference[1]

## Signaling Pathway

The primary signaling pathway affected by **Phenpromethamine** is the catecholaminergic system. By acting as a releasing agent, it influences the downstream signaling of norepinephrine and dopamine receptors.



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Caption: Proposed mechanism of **Phenpromethamine** as a norepinephrine-dopamine releasing agent.

## Pharmacokinetics and Metabolism

There is a significant lack of published data on the pharmacokinetics and metabolism of **Phenpromethamine** in humans or animals. Key parameters such as absorption, distribution, metabolism, and excretion have not been characterized.

## Synthesis

Detailed experimental protocols for the synthesis of **Phenpromethamine** are not readily available in modern literature. Early synthesis methods likely involved processes such as catalytic hydrogenation.<sup>[7]</sup> One of the originally reported methods was the condensation of unsaturated amines with aromatic compounds.

## Clinical Development

### Clinical Studies

There is a profound absence of formal clinical trials evaluating the safety and efficacy of **Phenpromethamine**, particularly for oral administration.<sup>[3]</sup> The available information is limited to anecdotal reports from its time as a marketed nasal decongestant in the 1940s and 1950s.<sup>[3]</sup> One study from that era found its decongestant effects to be comparable to an amphetamine nasal inhaler.<sup>[3]</sup> The safety of oral **Phenpromethamine** has not been established in humans.<sup>[4]</sup>

## Regulatory Status

**Phenpromethamine** is not an approved pharmaceutical ingredient in any currently marketed drug product. It is listed as a prohibited substance by the World Anti-Doping Agency (WADA).<sup>[5]</sup> Its presence in dietary supplements is considered adulteration.

## Discussion and Future Directions

The discovery and development of **Phenpromethamine** occurred in an era with vastly different regulatory and scientific standards. The lack of comprehensive preclinical and clinical data makes it challenging to fully assess its pharmacological profile and safety. The primary area of current relevance for **Phenpromethamine** is in the field of analytical chemistry for the detection of undeclared ingredients in dietary supplements and in anti-doping analysis.

Future research on **Phenpromethamine** could focus on:

- A complete in vitro pharmacological characterization, including receptor binding affinities and functional assays for a wider range of monoamine transporters and receptors.
- In vivo animal studies to determine its pharmacokinetic profile, behavioral effects, and toxicological endpoints.
- Metabolite identification and profiling to understand its biotransformation pathways.

Given its classification as a stimulant and its structural similarity to other phenethylamines, there is little impetus for its further development as a therapeutic agent, especially in light of the numerous approved and more thoroughly characterized alternatives.

## Experimental Protocols

Detailed experimental protocols for the studies cited are not available in the public domain. The following are generalized descriptions of the types of methods that would have been used.

### In Vitro Neurotransmitter Release Assay (General Protocol)

- Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
- Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g.,  $[3H]$ dopamine or  $[3H]$ norepinephrine) to allow for its uptake into the vesicles.
- Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

- Drug Application: After a baseline release is established, **Phenpromethamine** at various concentrations is added to the perfusion buffer.
- Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
- Data Analysis: The amount of neurotransmitter released is calculated and plotted against the drug concentration to determine the EC50 value.

## Conclusion

**Phenpromethamine** is a historical sympathomimetic amine with a limited and dated body of scientific research. While its primary mechanism as a norepinephrine-dopamine releasing agent has been identified, a comprehensive understanding of its pharmacology, pharmacokinetics, and safety profile is lacking. Its historical use as a nasal decongestant has been superseded, and its current relevance is primarily in the context of its illicit use in dietary supplements and its prohibition in competitive sports. Further research into this compound is necessary to fully ascertain the risks associated with its consumption.

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